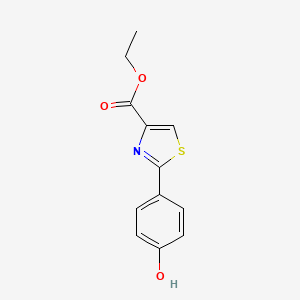

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

Vue d'ensemble

Description

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is a pharmaceutical intermediate . It is used in the synthesis of the major metabolites of Febuxostat, a xanthine oxidase/xanthine dehydrogenase inhibitor . It is also used in the preparation of the xanthine oxidase inhibitor febuxostat, which is used in the treatment of hyperuricaemia and gout .

Synthesis Analysis

The synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate involves reacting ethyl bromopyruvate and thiourea . The product, Ethyl 2-aminothiazole-4-carboxylate, is then reacted with different aldehydes and ketones to produce a range of compounds .Molecular Structure Analysis

The molecular formula of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is C13H13NO3S . Its molecular weight is 263.32 g/mol . The InChI Key is LOCYSKNNFCGDTR-UHFFFAOYSA-N .Chemical Reactions Analysis

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is a product prepared via reaction 4-Hydroxybenzene-1-benzothiomide with ethyl-2-chloro acetoacetate .Physical And Chemical Properties Analysis

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is a solid substance . It should be stored in a sealed container in a dry room at normal temperature .Applications De Recherche Scientifique

Anticancer Activity : A study synthesized various thiazole compounds, starting with ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, and tested their anticancer activity against breast cancer cells MCF7. One compound showed activity comparable to the standard drug Paclitaxel (Sonar et al., 2020).

Antimicrobial Activities : Research on novel thiazole compounds containing an ether structure synthesized from an intermediate ethyl-2-(4'-hydroxyphenyl)-4-(trifluoromethyl) thiazole-5-carboxylate indicated significant fungicidal activities (Qiu Li-ga, 2015).

Antioxidant and Antiviral Properties : A series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates was synthesized and evaluated for antimicrobial, antioxidant, and potential antiviral activities. Some derivatives showed promising antioxidant agents and potential for COVID-19 drug development (Haroon et al., 2021).

Synthesis Methods : Improved methods for synthesizing related compounds like ethyl 2-bromo-thiazole-4-carboxylic acid have been developed, showcasing the evolving synthesis techniques in this area (Zhou Zhuo-qiang, 2009).

Antiproliferative Activity : Research on 2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid and its methyl ester demonstrated significant antiproliferative activity against murine neoplasms, suggesting their potential as antineoplastic agents (Elliot Gt et al., 1988).

Antimicrobial and Antioxidant Studies : Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds showed significant antibacterial, antifungal, and antioxidant properties (Raghavendra et al., 2016).

Nonlinear Optical Properties : Thiazole derivatives like ethyl 2-(2-benzylidenehydrazinyl)thiazole-4-carboxylate were studied for their spectroscopic, electronic, and nonlinear optical properties, offering insights for optoelectronic applications (Haroon et al., 2020).

Drug-likeness and Antiviral Potential : Novel thiazole derivatives were synthesized and assessed for drug-likeness and potential antiviral activity against SARS-CoV-2, demonstrating promising pharmacokinetic properties and safety profiles (Nagarajappa et al., 2022).

Antioxidative and Antiviral Activity : Hydroxycinnamic acid amides of a thiazole-containing amino acid were synthesized and showed notable antioxidant and antiviral activities (Stankova et al., 2009).

Safety And Hazards

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-2-16-12(15)10-7-17-11(13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQDDUPBNHWQGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S,9R,10S,13R)-5,5,9,13-tetramethyl-14,16-dioxatetracyclo[11.2.1.01,10.04,9]hexadecane](/img/structure/B576392.png)

![[2-[(8S,9R,10S,11S,13S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate](/img/structure/B576395.png)

![7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl fluoride](/img/structure/B576410.png)